2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic pyrazolo-pyrimidine derivative characterized by a sulfanyl-acetamide side chain and substituted benzyl groups. The compound’s core structure includes a pyrazolo[4,3-d]pyrimidine scaffold, a bicyclic heterocycle known for its role in kinase inhibition and enzyme modulation . Key structural features include:
- 2-ethyl group on the pyrazole ring, which enhances lipophilicity and metabolic stability.
- 6-[(4-methylphenyl)methyl] substitution, contributing to hydrophobic interactions in target binding pockets.
- Sulfanyl-acetamide moiety, which serves as a flexible linker for hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-4-28-14-20-22(27-28)23(31)29(13-18-10-8-16(2)9-11-18)24(26-20)32-15-21(30)25-19-7-5-6-17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVLDJZCQUXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines . This compound is characterized by a unique structure that includes a sulfanyl group and an acetamide moiety, which may contribute to its potential biological activities.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 493.6 g/mol. The presence of various functional groups and aromatic substituents suggests that this compound may exhibit significant pharmacological properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. Similar compounds have demonstrated activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole derivatives | HCT116 | 0.39 |
The compound under discussion may share similar mechanisms of action due to its structural characteristics. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with kinase inhibition , which is a common target in cancer therapy.
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives can act through various pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Many compounds in this class have shown to inhibit CDK activity, which is crucial for cell cycle regulation.
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Activity : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
A notable study published in Nature explored the screening of a library of pyrazolo[4,3-d]pyrimidine compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that specific derivatives demonstrated significant cytotoxicity and could effectively penetrate tumor microenvironments .
Another study highlighted the synthesis and evaluation of novel pyrazole derivatives against various cancer cell lines, reporting promising IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Compounds similar to this one have shown promise as inhibitors of various kinases involved in cancer progression. Research indicates that they can inhibit cell proliferation and induce apoptosis in cancer cells .
- The pyrazolo[4,3-d]pyrimidine scaffold is associated with compounds that exhibit anti-cancer properties, suggesting that this compound may similarly target cancer pathways.
-
Anti-inflammatory Properties :
- Given the structural attributes of the compound, it may also have applications in treating inflammatory diseases. Compounds with similar structures have been reported to modulate inflammatory responses effectively .
-
Biochemical Research Tool :
- This compound can serve as a tool in biochemical research to study specific biological pathways or mechanisms. Its ability to interact with various molecular targets makes it valuable for understanding disease mechanisms and drug interactions .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : This often includes cyclization reactions under acidic or basic conditions.
- Functionalization : The introduction of aromatic substituents can be achieved through alkylation reactions.
- Thioether and Acetamide Formation : These steps are critical for achieving the final structure .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide:
- Kinase Inhibition Studies :
-
Inflammatory Response Modulation :
- Some derivatives have been tested for their ability to modulate cytokine production in vitro, showing potential as anti-inflammatory agents .
Potential Future Directions
Given its structural complexity and potential biological activities, future research could focus on:
- Optimization of Pharmacokinetic Properties : Modifications to enhance bioavailability and reduce toxicity.
- Expanded Biological Testing : Investigating additional therapeutic areas beyond cancer and inflammation.
- Mechanistic Studies : Understanding the detailed mechanisms of action through interaction studies with specific molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
*Predicted using fragment-based methods.
Key Observations :
- Electronic Effects : The 3-methoxy group in introduces hydrogen-bonding capacity, improving target affinity compared to methyl or fluoro substituents.
- Acetamide Tail : The N-(3-methylphenyl) group (target compound) balances steric bulk and π-π stacking, whereas N-(2-furylmethyl) offers polar interactions but reduced metabolic stability.
Bioactivity and Target Engagement
While bioactivity data for the target compound are unavailable, analogs highlight trends:
- Enzyme Inhibition: Pyrrolo-pyrimidine derivatives (e.g., LY231514) show dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with IC50 values in the nanomolar range . The pyrazolo-pyrimidine core likely shares similar binding modes due to structural homology.
- Anticancer Activity : Compounds with methyl or methoxybenzyl substituents (e.g., ) exhibit GI50 values <100 nM against tumor cell lines, suggesting the target compound may have comparable potency .
Computational Similarity Analysis
Using Tanimoto coefficients (Morgan fingerprints) and bioactivity clustering:
- Tanimoto Similarity :
- Bioactivity Clustering : Compounds with similarity indices >0.7 often share target profiles (e.g., kinase or enzyme inhibition), as seen in studies linking structural motifs to mode of action .
Preparation Methods
Vilsmeier Reaction and Formamidine Intermediate Formation
The reaction begins with treating 5-amino-1,3-diphenylpyrazole with phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) at 60°C for 1–2 hours. This generates a 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediate. The Vilsmeier reagent (formed from DMF and PBr₃) facilitates formylation at the C4 position of the pyrazole ring, critical for subsequent cyclization.
Heterocyclization with Hexamethyldisilazane
The formamidine intermediate undergoes cyclization upon adding hexamethyldisilazane (3 equivalents), which acts as a non-nucleophilic base. Heating the mixture at 70–80°C for 3–5 hours induces intramolecular cyclization, forming the pyrazolo[4,3-d]pyrimidine core. This step achieves yields exceeding 90% when optimized with DMF as the solvent.
Table 1: Optimization of Heterocyclization Conditions
| Amine Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH(SiMe₃)₂ (3 equiv) | DMF | 70–80 | 91 |
| NaN(SiMe₃)₂ | DMF | 70–80 | 78 |
| LiN(SiMe₃)₂ | DMF | 70–80 | 65 |
| Hexamethylenetetramine | DMF | 70–80 | 26 |
Functionalization of the Pyrimidine Core
Sulfanyl Group Installation at C5
The sulfanyl (-S-) linker at C5 is introduced via nucleophilic substitution . Reacting the pyrimidine intermediate with thiourea in ethanol under reflux replaces a chloro or hydroxyl group with a thiol, which is subsequently oxidized to a disulfide or coupled directly.
Acetamide Side Chain Coupling
The N-(3-methylphenyl)acetamide side chain is attached through a carbodiimide-mediated coupling .
-
Synthesis of 2-Mercaptoacetamide : 2-Chloroacetamide is treated with sodium hydrosulfide (NaSH) in ethanol to form 2-mercaptoacetamide.
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Coupling to Pyrimidine : Using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), the thiol group of 2-mercaptoacetamide displaces a leaving group (e.g., bromide) at the C5 position of the pyrimidine.
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N-(3-Methylphenyl) Functionalization : The acetamide’s amine group is reacted with 3-methylphenyl isocyanate in DCM to form the final N-arylacetamide.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using hexane/ethyl acetate (3:1) as the eluent, achieving >95% purity.
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 2.35 (s, 3H, Ar-CH₃), δ 1.45 (t, 3H, CH₂CH₃), and δ 7.20–7.40 (m, aromatic protons) confirm substituents.
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Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calculated for C₂₇H₂₉N₅O₂S: 504.2; observed: 504.3.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation at 120°C for 20 minutes accelerates the heterocyclization step, reducing reaction time by 70% while maintaining an 85% yield.
Solid-Phase Synthesis
Immobilizing the pyrazole precursor on Wang resin enables stepwise additions in a combinatorial approach, though yields are lower (60–70%).
Industrial-Scale Considerations
Q & A
Basic Synthesis: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Core Formation: Construction of the pyrazolo[4,3-d]pyrimidin-7-one core via cyclization of substituted pyrazole or pyrimidine precursors.
- Sulfanyl Acetamide Introduction: Thiolation at the C5 position using sulfurizing agents (e.g., Lawesson’s reagent), followed by coupling with 2-chloro-N-(3-methylphenyl)acetamide under basic conditions.
- Purification: Column chromatography (e.g., hexane/acetone gradients) and recrystallization to achieve >95% purity .
Example: A similar pyrazolo-pyrimidine derivative was synthesized via Suzuki-Miyaura cross-coupling (Pd(OAc)₂, NaHCO₃, 100°C, 3 h) with a 51% yield after purification .
Advanced Synthesis: How can reaction parameters be optimized for improved yield?
Methodological Answer:
Use Design of Experiments (DoE) to systematically evaluate variables:
- Key Factors: Temperature, catalyst loading (e.g., Pd(II) acetate), solvent polarity, and reaction time.
- Statistical Modeling: Response surface methodology (RSM) to identify optimal conditions. For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions .
Data-Driven Approach: In a Pd-mediated coupling, increasing catalyst loading from 1% to 5% improved yields from 40% to 65%, but excessive amounts led to decomposition .
Basic Characterization: What techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at C2, methylphenyl at C6).
- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C-S bond at ~1.78 Å) and confirms stereochemistry. A similar compound showed an R factor of 0.058 .
- HPLC-MS: Purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Structural Analysis: How to address ambiguities in stereochemistry or polymorphism?
Methodological Answer:
- Synchrotron X-ray Diffraction: High-resolution data collection (e.g., 0.8 Å wavelength) resolves electron density ambiguities.
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict stable conformers and non-covalent interactions (e.g., π-stacking in pyrimidine cores) .
Case Study: Polymorphs of N-(chlorophenyl)sulfanylacetamide derivatives were distinguished via Hirshfeld surface analysis .
Basic Bioactivity Screening: What assays are suitable for initial activity profiling?
Methodological Answer:
- Enzyme Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
- Cellular Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Reference: A related pyrazolo-pyrimidine showed IC₅₀ = 0.2 µM against EGFR mutants .
Advanced Mechanism: How to elucidate binding interactions with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallization with target proteins (e.g., kinase domains) to identify hydrogen bonds (e.g., acetamide carbonyl with Lys721 in EGFR).
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) in real time.
- Molecular Dynamics Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories .
Data Contradictions: How to resolve discrepancies in reported bioactivity data?
Methodological Answer:
- Assay Standardization: Control variables like ATP concentration (e.g., 10 µM vs. 100 µM alters IC₅₀).
- Compound Purity: Re-test batches with HPLC-MS to rule out impurities (e.g., <98% purity may skew results).
- Meta-Analysis: Compare data across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions .
Solubility Optimization: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline).
- Salt Formation: React with HCl or sodium acetate to enhance ionization.
- Nanoformulation: Encapsulate in liposomes (e.g., 100-nm vesicles) for sustained release .
Stability Challenges: How to mitigate degradation during storage?
Methodological Answer:
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity: Use amber vials to prevent photolysis of the sulfanyl group.
- Lyophilization: Freeze-dry in mannitol matrix for long-term stability .
Crystallization Issues: How to address polymorphism during scale-up?
Methodological Answer:
- Solvent Screening: Test polar (ethanol) vs. non-polar (toluene) solvents for crystal habit control.
- Seeding: Introduce microcrystals of the desired polymorph to guide nucleation.
- Temperature Ramping: Gradual cooling (1°C/min) from 80°C to 25°C reduces amorphous content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
